molecular formula C12H11N3O2 B112294 Benzyl-(5-nitro-pyridin-2-yl)-amine CAS No. 21626-41-5

Benzyl-(5-nitro-pyridin-2-yl)-amine

Cat. No. B112294
CAS RN: 21626-41-5
M. Wt: 229.23 g/mol
InChI Key: DPOYSZDFYVXWFW-UHFFFAOYSA-N
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Description

The compound N-(5-Nitro-pyridin-2-yl)-5H-dibenzo[d,f][1,3]diazepine-6-carboxamide, which has a similar nitro-pyridin-2-yl group, can be obtained from the corresponding α-amido-α-amino-nitrone in a reaction with biphenyl-2,2’-diamine .


Synthesis Analysis

In a study on oxidative transformations of thiols, sulfides, and alcohols, 1,2-Bis(5-nitro-pyridin-2-yl)-disulfide and 5-nitro-pyridin-2-sulfonic acid were obtained by the oxidation of the thiol with a twofold excess of the oxidant in tetrahydrofuran or water .


Molecular Structure Analysis

The amido-amidine core of N-(5-Nitro-pyridin-2-yl)-5H-dibenzo[d,f][1,3]diazepine-6-carboxamide has distinctive geometrical parameters including: an outstandingly long Csp (2)-Csp (2) single bond of 1.5276 (13) Å and an amidine N-C-N angle of 130.55 (9)° .


Chemical Reactions Analysis

The reaction of chlorine dioxide with sulfur- and oxygen-containing organic compounds has been investigated. The products of oxidation of organosulfur compounds are widely used in chemical industry and medicine .

Scientific Research Applications

Chemistry and Properties of Related Compounds

Benzyl-(5-nitro-pyridin-2-yl)-amine is a compound that can be related to the broader chemical family of pyridine derivatives, which are known for their diverse chemical and biological activities. The chemistry and properties of pyridine derivatives, including those substituted with nitro groups and amines, have been extensively studied. These compounds demonstrate a wide range of applications, from serving as ligands in complex compounds to showing potential in biological and electrochemical activities (Boča, Jameson, & Linert, 2011). Their structural variability allows for the exploration of blind spots in chemical research, suggesting that analogues like benzyl-(5-nitro-pyridin-2-yl)-amine could be of interest for further investigation.

Photochromic Properties of Nitrobenzylpyridines

Nitrobenzylpyridines, closely related to benzyl-(5-nitro-pyridin-2-yl)-amine, exhibit photochromic properties, making them potential candidates for photon-based electronics. Their ability to undergo structural changes upon exposure to light could be utilized in developing light-responsive materials, offering insights into novel applications of similar nitro-substituted pyridine compounds (Naumov, 2006).

Applications in Corrosion Inhibition

Quinoline derivatives, which share a structural similarity with benzyl-(5-nitro-pyridin-2-yl)-amine, have been identified as effective anticorrosive agents. Their utility stems from their ability to form stable chelating complexes with metallic surfaces, suggesting that nitro-substituted pyridine compounds could also find applications in protecting metals from corrosion, especially in harsh industrial environments (Verma, Quraishi, & Ebenso, 2020).

Reductive Amination Processes

The broader family of nitro-substituted compounds, including benzyl-(5-nitro-pyridin-2-yl)-amine, plays a significant role in reductive amination processes. These processes are crucial in synthesizing primary, secondary, and tertiary amines, which are key functional groups in pharmaceuticals, agrochemicals, and material sciences. The use of hydrogen as a reducing agent in these reactions highlights the importance of nitro-substituted compounds in sustainable chemical synthesis (Irrgang & Kempe, 2020).

C-N Bond Forming Cross-Coupling Reactions

Nitro-substituted pyridines and their analogues are valuable in C-N bond-forming cross-coupling reactions, which are fundamental in organic synthesis, especially for creating complex molecules with potential pharmacological activities. These reactions often employ copper-mediated systems, indicating the potential utility of benzyl-(5-nitro-pyridin-2-yl)-amine in synthesizing novel organic compounds with enhanced biological activities (Kantam et al., 2013).

properties

IUPAC Name

N-benzyl-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-15(17)11-6-7-12(14-9-11)13-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOYSZDFYVXWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10944229
Record name N-Benzyl-5-nitropyridin-2(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl-(5-nitro-pyridin-2-yl)-amine

CAS RN

21626-41-5
Record name 21626-41-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93946
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyl-5-nitropyridin-2(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-chloro-5-nitropyridine (1.59 g, 10 mmol) and benzylamine (2.3 mL, 21 mmol) in ethanol (10 mL) was heated at reflux for 2 h. The reaction mixture was allowed to ambient temperature, 1.2 N HCl was added, the precipitate collected, rinsed with water, and dried to give 2.02 g of 2-benzylamino-5-nitropyridine as a yellow solid.
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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